molecular formula C12H12N2O3 B2723425 N-(4-Methyl-3-oxo-1,4-benzoxazin-5-yl)prop-2-enamide CAS No. 2361642-44-4

N-(4-Methyl-3-oxo-1,4-benzoxazin-5-yl)prop-2-enamide

Cat. No. B2723425
CAS RN: 2361642-44-4
M. Wt: 232.239
InChI Key: CACBBWSPZBHEBI-UHFFFAOYSA-N
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Description

“N-(4-Methyl-3-oxo-1,4-benzoxazin-5-yl)prop-2-enamide” is a chemical compound with the molecular formula C12H12N2O3. It is related to the class of compounds known as benzoxazines . Benzoxazines are heterocyclic compounds (compounds containing a ring made up of carbon atoms and at least one atom of another element). They have been of interest in the field of organic chemistry due to their potential for various chemical reactions .

Future Directions

The future directions for research on “N-(4-Methyl-3-oxo-1,4-benzoxazin-5-yl)prop-2-enamide” could include further exploration of its synthesis methods, determination of its molecular structure, investigation of its chemical reactivity, and assessment of its biological activity. Additionally, determining its physical and chemical properties and safety and hazard information would be beneficial for its potential applications .

properties

IUPAC Name

N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10(15)13-8-5-4-6-9-12(8)14(2)11(16)7-17-9/h3-6H,1,7H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBBWSPZBHEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC(=C21)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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